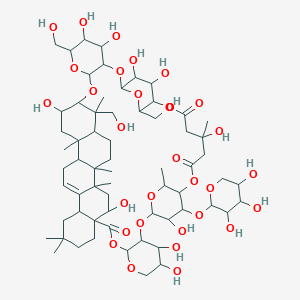

Tubeimoside III

Description

Properties

CAS No. |

115810-13-4 |

|---|---|

Molecular Formula |

C64H100O31 |

Molecular Weight |

1365.5 g/mol |

IUPAC Name |

(1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |

InChI |

InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1 |

InChI Key |

MTICHQXHYUJVDV-LLLISOPHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Synonyms |

tubeimoside III |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Triterpenoid Saponins: A Deep Dive into Tubeimoside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid saponins, a diverse class of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of pharmacological properties, including potent anticancer and anti-inflammatory activities. These compounds, found in a wide variety of plants, are characterized by a complex structure comprising a triterpenoid aglycone linked to one or more sugar chains. Among these, Tubeimoside III, a cyclic bisdesmoside triterpenoid saponin isolated from the tubers of Bolbostemma paniculatum (Maxim.) Franquet, has emerged as a compound of particular interest due to its notable biological effects. This technical guide provides a comprehensive overview of the biological activities of Tubeimoside III, with a focus on its anticancer and anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Biological Activities of Tubeimoside III

Tubeimoside III exhibits a range of biological activities, with its antitumor and anti-inflammatory effects being the most extensively studied.[1] The unique chemical structure of Tubeimoside III contributes to its enhanced biological activity compared to other related tubeimosides.[2]

Anticancer Activity

Tubeimoside III has demonstrated significant antitumor activity in preclinical models. In vivo studies have shown its efficacy in inhibiting tumor growth, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

Tubeimoside III also possesses potent anti-inflammatory properties. It has been shown to be effective in animal models of acute inflammation, where it can reduce edema and inflammatory cell infiltration.[1] The mechanism underlying its anti-inflammatory action is distinct from the classical NF-κB pathway, involving the modulation of other key inflammatory regulators.[1]

Quantitative Data on the Biological Activities of Tubeimoside III

To facilitate a clear comparison of the efficacy of Tubeimoside III, the following tables summarize the available quantitative data from in vivo studies.

Table 1: In Vivo Antitumor Activity of Tubeimoside III

| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Outcome | Citation |

| Mice | Sarcoma 180 | 12 mg/kg; intramuscular injection | 1-3 days | Reduced tumor weight with inhibition rates of 36.0% (1 day), 65.6% (2 days), and 72.8% (3 days). | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Tubeimoside III

| Animal Model | Inflammation Model | Dosage and Administration | Outcome | Citation |

| Mouse | LPS-induced acute inflammation | 1 mg/kg; intraperitoneal injection | Exhibited anti-inflammatory activity. | [1] |

| Mouse | TPA-induced ear edema | 0.0075-0.11 μM; topical administration | Inhibited ear edema. | [1] |

Signaling Pathways Modulated by Tubeimoside III

The biological effects of Tubeimoside III are mediated through its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Tubeimoside III exerts its anti-inflammatory effects by modulating the ATF3-IκBζ pathway. It has been shown to inhibit the expression of IκBζ while increasing the levels of ATF3.[1] This mechanism is independent of the canonical NF-κB signaling pathway, which is a common target for many anti-inflammatory drugs.

Caption: Anti-inflammatory pathway of Tubeimoside III.

Putative Anticancer Signaling Pathways

While the precise anticancer signaling pathways modulated by Tubeimoside III are still under investigation, research on other tubeimosides, particularly Tubeimoside I, suggests the involvement of key pathways such as PI3K/Akt and Wnt/β-catenin. It is plausible that Tubeimoside III shares similar mechanisms of action.

Caption: Putative anticancer signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of triterpenoid saponins like Tubeimoside III.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

Caption: MTT Assay Workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Tubeimoside III for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Workflow:

Caption: Apoptosis Assay Workflow.

Protocol:

-

Cell Treatment: Treat cells with Tubeimoside III at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.

Workflow:

Caption: Western Blot Workflow.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, Akt, β-catenin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Prospects

Tubeimoside III stands out as a promising natural compound with significant antitumor and anti-inflammatory activities. Its ability to modulate specific signaling pathways, such as the ATF3-IκBζ pathway, offers a unique mechanism of action that warrants further investigation. While in vivo studies have demonstrated its potential, a more comprehensive evaluation of its efficacy against a wider range of cancer types and a detailed elucidation of its molecular targets are crucial next steps. Future research should focus on conducting detailed dose-response studies in various cancer cell lines to establish a comprehensive IC50 profile, further investigating its impact on key oncogenic signaling pathways, and exploring its potential in combination therapies to enhance its therapeutic efficacy and overcome drug resistance. The development of advanced drug delivery systems could also help to improve its bioavailability and target specificity, paving the way for its potential clinical application in the treatment of cancer and inflammatory diseases.

References

Tubeimoside III literature review for cancer research

An In-depth Technical Guide on Tubeimoside III for Cancer Research

Introduction

Tubeimoside III (TBM III) is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2] It is one of the major pharmacologically active components of this plant, alongside Tubeimosides I and II.[1][2] Extensive research has demonstrated the potent anti-inflammatory and antitumor properties of tubeimosides.[2][3][4] TBM III, in particular, has shown efficacy against various cancer models by inhibiting cell growth, inducing apoptosis, and suppressing tumor promotion.[4] This document provides a comprehensive overview of the current research on Tubeimoside III, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its anticancer potential.

Mechanism of Action

Tubeimoside III exerts its anticancer effects through the modulation of multiple signaling pathways.[1] While the precise mechanisms are still under investigation, research points towards its ability to induce apoptosis and inhibit inflammation, which are critical processes in cancer progression. The antitumor activity of TBM III is considered the most potent among the major tubeimosides.[4]

Below is a diagram illustrating a generalized signaling pathway implicated in the anticancer effects of Tubeimosides.

Caption: Generalized signaling pathways modulated by Tubeimoside III leading to anticancer effects.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from preclinical studies on Tubeimoside III's anticancer activity.

In Vivo Antitumor Activity

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference |

| Mice | Sarcoma S180 | 12 mg/kg; intramuscular injection | Reduced tumor weight by 36.0% (1 day), 65.6% (2 days), and 72.8% (3 days). | [3] |

| ICR Mice | - | 15 mg/kg; intraperitoneal injection | Acute toxicity study determined the LD50 value. | [3] |

In Vitro Efficacy

Specific IC50 values and detailed in vitro quantitative data for Tubeimoside III are not extensively detailed in the provided search results. Much of the literature discusses the effects of the broader category of Tubeimosides (TBMs) or focuses on Tubeimoside I. However, TBM III has been reported to be effective against sarcoma 180, rectal cancer, and erythroleukemia cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common protocols used in the evaluation of Tubeimoside compounds.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., OSCC cells CAL27 and SCC15) are seeded in 96-well plates at a density of approximately 1,000 cells per well.[5]

-

Treatment: Cells are treated with varying concentrations of Tubeimoside (e.g., 0, 2.5, 5, 10, 15, 20 µM) for different time periods (e.g., 24, 48, 72 hours).[5]

-

MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Data Acquisition: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The results are used to calculate cell viability as a percentage of the untreated control.[5]

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Cells are cultured and treated with the desired concentrations of Tubeimoside III for a specified duration.

-

Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of a compound on cancer cell invasion and migration.

-

Chamber Setup: A transwell chamber with a porous membrane (e.g., 8 µm pore size) is used.[5] The upper chamber is seeded with cancer cells in a serum-free medium containing Tubeimoside III. The lower chamber contains a medium with a chemoattractant like FBS.

-

Incubation: The cells are incubated for a period (e.g., 30 hours) to allow for migration through the membrane.[5]

-

Staining and Counting: Non-migratory cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained with crystal violet.[5]

-

Quantification: The number of migrated cells is counted under a microscope in several random fields to determine the extent of migration.[5]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cancer cells are treated with Tubeimoside III for a set time (e.g., 24 or 48 hours).[5] Total protein is then extracted from the cells using a lysis buffer.[5]

-

Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[5]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, Bcl-2, Caspase-3).[5] This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence reagent, and their intensity is quantified to determine the relative protein expression levels.[5]

The following diagram illustrates a typical workflow for in vitro analysis of Tubeimoside III.

Caption: A standard experimental workflow for evaluating the anticancer effects of Tubeimoside III.

Conclusion and Future Directions

Tubeimoside III is a promising natural compound with significant antitumor properties demonstrated in preclinical models.[3][4] Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a strong candidate for further development as a chemotherapeutic agent. Future research should focus on elucidating its precise molecular targets, expanding in vivo studies to different cancer types, and exploring potential combination therapies to enhance its efficacy and overcome drug resistance.[2]

References

In-Depth Technical Guide: The Anti-inflammatory Effects of Tubeimoside III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside III, a triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Tubeimoside III's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While research into Tubeimoside III is ongoing, this document synthesizes the existing literature to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a continuous endeavor in pharmaceutical research. Tubeimoside III has emerged as a promising natural compound with potent anti-inflammatory activities, showing greater efficacy in some models than its analogues, Tubeimoside I and II.[1] This guide delves into the molecular mechanisms underlying the anti-inflammatory effects of Tubeimoside III, with a focus on its modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Tubeimoside III has been evaluated in various in vitro and in vivo models. This section summarizes the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Activity of Tubeimoside III

| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Tubeimoside III | Observed Effect | Citation |

| RAW264.7 | Lipopolysaccharide (LPS) | NO Production | 4 μM | Inhibition of NO production | |

| RAW264.7 | Lipopolysaccharide (LPS) | iNOS mRNA expression | 4 μM | Reduced expression | |

| RAW264.7 | Lipopolysaccharide (LPS) | IL-6 mRNA expression | 4 μM | Reduced expression | |

| RAW264.7 | Lipopolysaccharide (LPS) | IL-1β mRNA expression | 4 μM | Reduced expression |

Note: Specific IC50 values for cytokine inhibition by Tubeimoside III are not yet widely reported in the available literature.

Table 2: In Vivo Anti-inflammatory Activity of Tubeimoside III

| Animal Model | Inflammatory Model | Administration Route | Dosage of Tubeimoside III | Observed Effect | Citation |

| Mouse | TPA-induced ear edema | Topical | 0.0075-0.11 μM | Inhibition of ear edema | |

| Mouse | LPS-induced acute inflammation | Intraperitoneal | 1 mg/kg | Attenuated splenic congestion, inhibited inflammatory cell infiltration in alveoli, prevented necrosis in liver lesions, reduced mRNA and protein expression of IL-6, IL-1β, and iNOS in lung and liver tissues. |

Core Signaling Pathways Modulated by Tubeimoside III

Current research indicates that Tubeimoside III exerts its anti-inflammatory effects primarily through the modulation of the ATF3-IκBζ pathway, and notably, its action appears to be independent of the classical NF-κB pathway in certain contexts.

ATF3-IκBζ Signaling Pathway

The activating transcription factor 3 (ATF3) is a member of the ATF/CREB family of transcription factors and is considered a hub of the cellular adaptive-response network. IκBζ, a member of the IκB family, is an inducible nuclear protein that plays a pivotal role in the regulation of secondary response gene expression in macrophages.

Tubeimoside III has been shown to increase the expression of ATF3 while inhibiting the level of IκBζ in LPS-stimulated RAW264.7 cells. This suggests a novel anti-inflammatory mechanism that diverges from the typical pathways targeted by many other anti-inflammatory agents.

Caption: Tubeimoside III modulates the ATF3-IκBζ pathway.

Independence from the NF-κB Pathway

A noteworthy aspect of Tubeimoside III's anti-inflammatory action is its reported independence from the canonical NF-κB signaling pathway in LPS-induced RAW264.7 cells. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory drugs. The fact that Tubeimoside III can suppress inflammation without directly inhibiting NF-κB suggests a more targeted and potentially safer therapeutic profile, as systemic NF-κB inhibition can lead to undesirable side effects.

Caption: Tubeimoside III's NF-κB-independent mechanism.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the anti-inflammatory effects of Tubeimoside III.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are typically pre-treated with varying concentrations of Tubeimoside III for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

4.1.3. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for iNOS, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

4.1.4. Western Blot Analysis for Protein Expression

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ATF3, IκBζ, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: In vitro experimental workflow for Tubeimoside III.

In Vivo Anti-inflammatory Models

4.2.1. TPA-Induced Mouse Ear Edema Model

-

Animals: Male ICR or BALB/c mice.

-

Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 20 µL of a 0.01% solution) to the inner and outer surfaces of the right ear. The left ear serves as a control and receives only the vehicle.

-

Treatment: Topically apply Tubeimoside III dissolved in a suitable vehicle to the right ear shortly before or after TPA application.

-

Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and punch out a standard-sized section from both ears. Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema compared to the TPA-only treated group.

4.2.2. LPS-Induced Acute Inflammation Mouse Model

-

Animals: Male C57BL/6 or ICR mice.

-

Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).

-

Treatment: Administer Tubeimoside III (e.g., via i.p. injection) at a specified time before or after the LPS challenge.

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 6-24 hours), collect blood samples for cytokine analysis and harvest tissues (e.g., lung, liver, spleen) for histological examination and molecular analysis (qRT-PCR, Western blot).

-

Analysis:

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the serum using ELISA kits.

-

Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Gene and Protein Expression: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissue homogenates using qRT-PCR and Western blotting.

-

Conclusion and Future Directions

Tubeimoside III is a potent anti-inflammatory agent with a novel mechanism of action that appears to be independent of the classical NF-κB pathway. Its ability to modulate the ATF3-IκBζ pathway presents a promising avenue for the development of new anti-inflammatory therapeutics. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Determining the precise IC50 values of Tubeimoside III for the inhibition of various pro-inflammatory mediators.

-

Conducting comprehensive dose-response studies in various in vivo models of inflammation.

-

Investigating the effects of Tubeimoside III on other key inflammatory signaling pathways, such as the MAPK and JAK/STAT pathways, to gain a more complete understanding of its mechanism of action.

-

Evaluating the safety and pharmacokinetic profile of Tubeimoside III in preclinical models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Tubeimoside III. As more data becomes available, a clearer picture of its clinical utility will emerge, potentially leading to the development of a novel class of anti-inflammatory drugs.

References

Tubeimoside III and Its Role in Apoptosis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The existing body of scientific literature provides limited specific data on the apoptotic mechanisms of Tubeimoside III. However, extensive research is available for its close structural analog, Tubeimoside I (TBMS-1) , a triterpenoid saponin also isolated from Bolbostemma paniculatum. This guide summarizes the known anti-tumor properties of Tubeimoside III and presents a detailed analysis of apoptosis signaling pathways extensively studied for Tubeimoside I. These pathways represent high-priority targets for future investigation into the precise mechanisms of Tubeimoside III. All detailed experimental data, protocols, and pathway diagrams presented herein are based on published studies of Tubeimoside I and are intended to serve as a foundational resource for research into the broader class of tubeimoside compounds.

Introduction to Tubeimoside III

Tubeimoside III is a natural triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant utilized in traditional Chinese medicine. Like other members of its class, Tubeimoside III has demonstrated anti-inflammatory and anti-tumor properties. Preliminary studies indicate its potential to inhibit tumor growth and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cell lines. Its anticancer effects are primarily attributed to the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of the mitogen-activated protein kinase (MAPK) pathway. However, a detailed molecular dissection of its effects on apoptotic signaling remains an area of active research.

Quantitative Data on Anti-proliferative and Pro-apoptotic Activity

To provide a quantitative perspective, this section summarizes key findings from studies on Tubeimoside I (TBMS-1), which is expected to have a comparable range of activity.

Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Carcinoma | ~10 | 48 | [1] |

| P3 | Prostate Carcinoma | ~20 | 48 | [1] |

| SCC15 | Oral Squamous Cell Carcinoma | 11.6 | 24 | [2] |

| CAL27 | Oral Squamous Cell Carcinoma | 14.6 | 24 | [2] |

| A549 | Lung Cancer | Not specified | - | [3] |

| PC9 | Lung Cancer | Not specified | - | [4] |

| T24 | Bladder Cancer | Not specified | - | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (tested at 7.58 & 15.16 µM) | - | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified (tested at 7.58 & 15.16 µM) | - | [6] |

Table 2: Apoptosis Rates Induced by Tubeimoside I in Cancer Cells

Apoptosis rates are typically determined by Annexin V/PI flow cytometry, quantifying the percentage of cells in early and late apoptosis.

| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Rate (% of cells) | Exposure Time (h) | Reference |

| T24 | Bladder Cancer | 10 | 14.6 ± 3.5 | 24 | [5] |

| T24 | Bladder Cancer | 20 | 38.1 ± 2.9 | 24 | [5] |

| DU145 | Prostate Carcinoma | Dose-dependent increase | Not specified | 24 | [1] |

| A549 | Lung Cancer | Dose-dependent increase | Not specified | 48 | [3] |

| PC9 | Lung Cancer | Dose-dependent increase | Not specified | 48 | [4] |

Core Apoptosis Signaling Pathways

Tubeimoside I has been shown to induce apoptosis through the modulation of several critical signaling cascades, including the intrinsic (mitochondrial), extrinsic (death receptor), and key survival pathways like PI3K/Akt and MAPK.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major mechanism for Tubeimoside-induced cell death. It is initiated by intracellular stress and converges on the mitochondria.

Mechanism of Action: Tubeimoside I treatment leads to an increase in the generation of reactive oxygen species (ROS), which induces mitochondrial dysfunction.[1] This is characterized by:

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift increases the Bax/Bcl-2 ratio, a critical determinant for apoptosis induction.[1][3][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2][6]

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

The PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for promoting cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers.

Mechanism of Action: Tubeimoside I has been shown to be a potent inhibitor of this pro-survival pathway.[6]

-

Inhibition of Akt Phosphorylation: It suppresses the phosphorylation of Akt at key residues (e.g., Ser473), thereby preventing its activation.

-

Downstream Effects: Inactivated Akt can no longer phosphorylate and inhibit its downstream pro-apoptotic targets. For instance, the inhibition of Akt prevents the phosphorylation and inactivation of Bad (a pro-apoptotic Bcl-2 family member), allowing Bad to promote apoptosis.

-

Reduced Survival Signaling: Overall, the suppression of the PI3K/Akt pathway diminishes the cell's survival signals, making it more susceptible to apoptotic stimuli. In triple-negative breast cancer, this inhibition is mediated via the NR3C2 receptor.[6]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family—including ERK, JNK, and p38—regulates a wide array of cellular processes, and its role in apoptosis is context-dependent.

Mechanism of Action: Studies on Tubeimoside I show a complex regulatory role on this pathway.

-

Activation of Stress-Activated Kinases: In lung cancer cells, TBMS-1 treatment increases the phosphorylation and activation of JNK and p38, which are stress-activated kinases known to promote apoptosis.[4]

-

Inhibition of Pro-survival Kinases: In oral squamous cell carcinoma, TBMS-1 downregulates the phosphorylation of ERK1/2 (p-ERK1/2), a kinase typically associated with cell proliferation and survival.[2]

-

Net Effect: The dual effect of activating pro-apoptotic JNK/p38 while inhibiting pro-survival ERK shifts the cellular balance towards apoptosis.

The Extrinsic (Death Receptor) Pathway Sensitization

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TRAIL) to death receptors on the cell surface.

Mechanism of Action: While Tubeimoside I may not directly trigger the extrinsic pathway, it has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[8]

-

Downregulation of c-FLIP: TBMS-1 destabilizes and promotes the degradation of c-FLIP, an intracellular inhibitor of caspase-8.

-

Enhanced Caspase-8 Activation: By removing the c-FLIP block, TRAIL-induced activation of the Death-Inducing Signaling Complex (DISC) can proceed efficiently, leading to robust activation of caspase-8.

-

Crosstalk with Intrinsic Pathway: Activated caspase-8 can then directly activate caspase-3 or cleave Bid to truncated Bid (tBid), which engages and activates the intrinsic mitochondrial pathway, amplifying the apoptotic signal.[8]

Key Experimental Protocols

The following are generalized protocols for assays commonly used to investigate apoptosis, based on standard laboratory procedures and details from the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt).

Workflow Diagram

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of Tubeimoside for the desired time. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Flow Cytometry

This is the gold-standard method for quantifying apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane.[9][10]

Methodology:

-

Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with Tubeimoside for the indicated times. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Collection: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

The available evidence, drawn primarily from studies on Tubeimoside I, strongly suggests that tubeimoside compounds are potent inducers of apoptosis in a wide range of cancer cells. They appear to exert their anti-tumor effects through a multi-pronged attack on key cellular signaling pathways, simultaneously disabling pro-survival signals (PI3K/Akt, ERK) while activating pro-death signals (JNK/p38, mitochondrial pathway).

For drug development professionals and researchers, this presents a compelling case for the therapeutic potential of this class of compounds. However, it is critical to move forward with research focused specifically on Tubeimoside III .

Key future research should focus on:

-

Direct Mechanistic Studies: Confirming whether Tubeimoside III modulates the PI3K/Akt, MAPK, and intrinsic/extrinsic apoptosis pathways in a manner similar to Tubeimoside I.

-

Quantitative Analysis: Establishing the IC50 values and apoptosis induction rates for Tubeimoside III across a diverse panel of cancer cell lines.

-

Target Identification: Uncovering the direct molecular targets of Tubeimoside III that initiate these signaling cascades.

-

In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity profile of Tubeimoside III in preclinical animal models.

By building on the foundational knowledge gained from Tubeimoside I, the scientific community can accelerate the investigation and potential clinical translation of Tubeimoside III as a novel anti-cancer agent.

References

- 1. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for Tubeimoside III Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside III, a triterpenoid saponin derived from the tubers of Bolbostemma paniculatum, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor and anti-inflammatory properties. This document provides a comprehensive guide to the extraction and purification of Tubeimoside III, tailored for researchers in drug development and natural product chemistry. The protocols outlined herein describe a systematic approach, commencing with solvent extraction from the plant material, followed by a multi-step purification process involving silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). Furthermore, this document elucidates the molecular signaling pathways modulated by tubeimosides, offering insights into their mechanism of action.

Introduction

Bolbostemma paniculatum (Maxim.) Franquet, a perennial plant used in traditional Chinese medicine, is the primary natural source of a class of bioactive compounds known as tubeimosides. Among these, Tubeimoside III has demonstrated notable biological activities. The effective isolation and purification of Tubeimoside III are critical for advancing preclinical and clinical research. This application note presents a detailed protocol for obtaining high-purity Tubeimoside III and provides an overview of its interaction with key cellular signaling pathways.

Extraction and Purification Workflow

The overall process for isolating Tubeimoside III involves an initial extraction from the dried and powdered tubers of Bolbostemma paniculatum, followed by a two-step purification procedure to achieve high purity.

Caption: Workflow for Tubeimoside III Extraction and Purification.

Experimental Protocols

Extraction of Crude Tubeimoside III

This protocol details the initial solvent extraction of tubeimosides from the plant material.

Materials and Equipment:

-

Dried tubers of Bolbostemma paniculatum

-

Grinder or mill

-

Methanol (analytical grade)

-

Large glass vessel with a stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried tubers of Bolbostemma paniculatum into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.

-

Filtration: Separate the extract from the plant residue by filtration.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to maximize the yield of the crude extract.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Purification by Silica Gel Column Chromatography

This step provides the initial purification of the crude extract.

Materials and Equipment:

-

Crude methanolic extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvents: Chloroform, Methanol (analytical grade)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Monitor the separation by performing TLC on the collected fractions. Combine the fractions containing Tubeimoside III.

-

Concentration: Evaporate the solvent from the combined fractions to yield a semi-purified Tubeimoside III fraction.

Final Purification by Preparative HPLC

This final step achieves high-purity Tubeimoside III.

Materials and Equipment:

-

Semi-purified Tubeimoside III fraction

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase.

-

HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 30% to 70% Acetonitrile over 40 minutes.

-

Flow Rate: 4 mL/min

-

Detection: UV at 210 nm

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to Tubeimoside III based on the retention time.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the purified fraction to obtain Tubeimoside III as a white powder.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the extraction and purification process, starting from 1 kg of dried plant material.

| Step | Product | Starting Mass (g) | Ending Mass (g) | Yield (%) | Purity (%) |

| 1 | Crude Methanolic Extract | 1000 | 150 | 15 | ~5 |

| 2 | Semi-purified Fraction | 150 | 15 | 10 | ~50 |

| 3 | Pure Tubeimoside III | 15 | 1.5 | 10 | >98 |

Signaling Pathway Analysis

Tubeimosides, including Tubeimoside III, are known to exert their biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Tubeimosides have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinases (SAPKs), specifically JNK and p38.

Caption: Tubeimoside III-induced MAPK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancer cells, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. Tubeimosides can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.

Caption: Inhibition of the NF-κB pathway by Tubeimoside III.

Conclusion

The protocols described in this application note provide a robust framework for the efficient extraction and purification of high-purity Tubeimoside III from Bolbostemma paniculatum. The accompanying quantitative data and signaling pathway diagrams offer valuable resources for researchers investigating the therapeutic potential of this promising natural product. Adherence to these detailed methods will facilitate the generation of reliable and reproducible scientific data, thereby accelerating the drug development process for Tubeimoside III.

Application Note: Quantitative Analysis of Tubeimoside III using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Tubeimoside III in various samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

Tubeimoside III is a triterpenoid saponin with demonstrated anti-inflammatory and antitumor properties, making it a compound of significant interest in pharmaceutical research.[1] Accurate and precise quantification of Tubeimoside III is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of Tubeimoside III. The method is designed to be stability-indicating, capable of separating Tubeimoside III from its potential degradation products.[2][3]

Experimental Protocols

Materials and Reagents

-

Tubeimoside III reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)[6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the quantification of Tubeimoside III:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[7][8] |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30°C[9] |

| Detection | UV at 210 nm[6] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tubeimoside III reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[9] Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix. A general procedure for solid samples is as follows:

-

Accurately weigh a portion of the homogenized sample powder.

-

Add a known volume of methanol to extract Tubeimoside III. The solvent-to-sample ratio should be optimized for complete extraction.

-

Vortex the mixture for 5 minutes, followed by sonication for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.[6]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

-

If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[8][10]

System Suitability

System suitability was assessed by injecting the standard solution six times. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c (where y=peak area, x=conc.) |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | Concentration (µg/mL) | %RSD |

| Repeatability (n=6) | 5, 25, 50 | < 2.0% |

| Intermediate (n=6) | 5, 25, 50 | < 2.0% |

Accuracy (Recovery)

Accuracy was assessed by the standard addition method at three different concentration levels.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |

| Low | 10 | Data | 98 - 102% | < 2.0% |

| Medium | 50 | Data | 98 - 102% | < 2.0% |

| High | 90 | Data | 98 - 102% | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Tubeimoside III standard.[3] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] The chromatograms showed that the degradation product peaks were well-resolved from the parent Tubeimoside III peak, indicating the method's specificity.

Visualization

Caption: Experimental workflow for the HPLC quantification of Tubeimoside III.

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and specific for the quantification of Tubeimoside III. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications involving Tubeimoside III. The stability-indicating nature of the assay ensures that the results are reliable even in the presence of degradation products.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. organomation.com [organomation.com]

- 6. japsonline.com [japsonline.com]

- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effect of Tubeimoside III on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside III is a triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum. Emerging research has highlighted its potential as an anti-tumor agent, attributing its efficacy to the induction of cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive protocol for investigating the effects of Tubeimoside III on the cell cycle, offering detailed methodologies for key experiments and guidance on data interpretation. While specific quantitative data for Tubeimoside III is emerging, the data presented herein is for its close structural analog, Tubeimoside I, which is expected to elicit similar biological effects.

Data Presentation

The following tables summarize the dose-dependent effects of Tubeimoside I on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines. These values can serve as a starting point for designing experiments with Tubeimoside III.

Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| DU145 | Prostate Cancer | ~10[1] |

| P3 | Prostate Cancer | ~20[1] |

| SCC15 | Oral Squamous Carcinoma | 11.6 (at 24h)[1] |

| CAL27 | Oral Squamous Carcinoma | 14.6 (at 24h)[1] |

Table 2: Effect of Tubeimoside I on Cell Cycle Distribution in T24 Bladder Cancer Cells (24h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0 µM) | 65.2 ± 2.1 | 31.0 ± 1.5 | 3.8 ± 1.4[2] |

| 10 µM Tubeimoside I | 55.8 ± 2.5 | 29.6 ± 1.8 | 14.6 ± 3.5[2] |

| 20 µM Tubeimoside I | 43.7 ± 3.2 | 18.2 ± 2.1 | 38.1 ± 2.9[2] |

Table 3: Induction of Apoptosis by Tubeimoside I in Oral Squamous Carcinoma Cells (24h treatment)

| Cell Line | Treatment | Apoptotic Cells (%) |

| CAL27 | Control (0 µM) | 4.38 |

| CAL27 | 10 µM Tubeimoside I | 12.99 |

| SCC15 | Control (0 µM) | 5.05 |

| SCC15 | 10 µM Tubeimoside I | 13.99 |

Experimental Protocols

Herein are detailed protocols for the key experiments to elucidate the effects of Tubeimoside III on the cell cycle.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Tubeimoside III on cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tubeimoside III (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Tubeimoside III (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Tubeimoside III.

Materials:

-

Treated and untreated cells

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest approximately 1 x 10⁶ cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, CDK1, p21, p53, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying Tubeimoside III's effect on the cell cycle.

Postulated Signaling Pathway of Tubeimoside-Induced G2/M Arrest

Caption: Postulated signaling pathway for Tubeimoside III-induced G2/M cell cycle arrest.

References

Tubeimoside III: A Potent Saponin for Investigating Bioactivity in Cancer and Inflammation

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubeimoside III is a triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine. As a member of the tubeimoside family, which also includes the well-studied Tubeimoside I, Tubeimoside III has garnered scientific interest for its significant anti-inflammatory and anti-tumor properties. This document provides a detailed overview of Tubeimoside III's bioactivities, experimental protocols for its application in research, and visualizations of its proposed mechanisms of action. These resources are intended to facilitate the use of Tubeimoside III as a tool for studying saponin bioactivity and for the development of novel therapeutic agents.

Bioactivity and Quantitative Data

Tubeimoside III exhibits potent biological effects in both in vitro and in vivo models. Its bioactivity is often compared to other tubeimosides, with some studies suggesting it possesses stronger anti-inflammatory and anti-tumor effects than Tubeimoside II, albeit with a higher acute toxicity.[1]

Table 1: In Vivo Efficacy and Toxicity of Tubeimoside III

| Parameter | Species | Model | Dosing and Administration | Result | Reference |

| Acute Toxicity (LD50) | ICR Mice | - | 15 mg/kg | Intraperitoneal injection | [2] |

| Anti-tumor Activity | Mice | S₁₈₀ Sarcoma Cells | 12 mg/kg (intramuscular injection) for 1-3 days | Reduced tumor weight with inhibition rates of 36.0% (1 day), 65.6% (2 days), and 72.8% (3 days). | [2] |

| Anti-inflammatory Activity | Mice | TPA-induced Ear Edema | 0.0075-0.11 μM (topical administration) | Inhibition of ear edema. | [2] |

| Anti-inflammatory Activity | Mice | LPS-induced Acute Inflammation | 1 mg/kg (intraperitoneal injection) | Attenuated splenic congestion, inhibited inflammatory cell infiltration in alveoli, and prevented necrosis in liver lesions. Reduced mRNA and protein expression of IL-6, IL-1β, and iNOS in lung and liver tissues. | [2] |

Table 2: In Vitro Activity of Tubeimoside III

| Parameter | Cell Line | Assay | Concentration | Effect | Reference |

| Anti-inflammatory Activity | RAW264.7 Macrophages | LPS-induced NO Production | 4 μM | Inhibition of NO production and reduced expression of inflammatory factors. | [2] |

Signaling Pathways

While the precise signaling pathways of Tubeimoside III are still under investigation, research on closely related tubeimosides, particularly Tubeimoside I, provides significant insights into its potential mechanisms of action. These studies suggest that tubeimosides can induce apoptosis and modulate inflammatory responses through various signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.[3][4]

Proposed Anti-Cancer Signaling Pathway

Tubeimoside III is believed to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.

Proposed Anti-Inflammatory Signaling Pathway

Tubeimoside III has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is potentially mediated through the regulation of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

The following protocols are provided as a guide for utilizing Tubeimoside III in common experimental setups. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Tubeimoside III on cancer cell lines.

Materials:

-

Tubeimoside III stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Tubeimoside III in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted Tubeimoside III solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Anti-Tumor Efficacy in a Sarcoma S180 Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor activity of Tubeimoside III in a mouse xenograft model.

Materials:

-

Female ICR mice (6-8 weeks old)

-

Sarcoma S180 cells

-

Tubeimoside III solution (prepared for injection)

-

Sterile PBS

-

Calipers

-

Animal balance

Procedure:

-

Inject 1 x 10⁶ Sarcoma S180 cells subcutaneously into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly divide the mice into a control group and a Tubeimoside III treatment group.

-

Administer Tubeimoside III (e.g., 12 mg/kg) via intramuscular injection daily for a specified period (e.g., 3 days). The control group should receive the vehicle.

-

Measure the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate the tumor growth inhibition rate.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)

This protocol outlines a method for assessing the topical anti-inflammatory effects of Tubeimoside III.

Materials:

-

Male Kunming mice (20-25 g)

-

Tubeimoside III solution (in a suitable solvent like acetone)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) solution (in acetone)

-

Indomethacin (positive control)

-

Ear punch

Procedure:

-

Apply a solution of Tubeimoside III (e.g., in the range of 0.0075-0.11 μM) or the vehicle to the inner and outer surfaces of the right ear of each mouse.

-

After 30 minutes, apply a solution of TPA (e.g., 20 µL of a 0.1% solution) to the same ear to induce inflammation. The left ear serves as a control.

-

After a specified time (e.g., 6 hours), euthanize the mice.

-

Use an ear punch to collect a standard-sized section from both the right and left ears.

-

Weigh the ear punches immediately.

-

The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculate the percentage of inhibition of edema compared to the vehicle control group.

Conclusion

Tubeimoside III is a promising natural compound with potent anti-cancer and anti-inflammatory activities. The data and protocols presented in this application note provide a foundation for researchers to explore its bioactivities and mechanisms of action further. As a tool for studying saponin bioactivity, Tubeimoside III offers the potential to uncover novel therapeutic targets and contribute to the development of new treatments for cancer and inflammatory diseases.

Disclaimer: These protocols are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the solubility of Tubeimoside III in aqueous solutions

Technical Support Center: Tubeimoside III Solubility

Welcome to the technical support center for Tubeimoside III. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of Tubeimoside III.

Frequently Asked Questions (FAQs)

Q1: What is Tubeimoside III and why is its solubility a concern?

A1: Tubeimoside III is a triterpenoid saponin with promising anti-inflammatory and anti-tumor properties.[1] Like many complex natural products, it is lipophilic (fat-soluble) and has very limited solubility in water and aqueous buffers.[2] This poor solubility can hinder its use in in vitro and in vivo experiments, leading to challenges in achieving desired therapeutic concentrations, low bioavailability, and inconsistent results.

Q2: What is the baseline aqueous solubility of Tubeimoside III?

Q3: What are the primary strategies to improve the aqueous solubility of Tubeimoside III?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like Tubeimoside III. These can be broadly categorized as:

-

Co-solvency: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water/buffer.

-

Complexation: Encapsulating the drug molecule within a larger, water-soluble molecule. Cyclodextrins are the most common agents for this purpose.

-

Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.

-

Nanoparticle Formulations: Encapsulating the drug in nano-sized carriers, such as liposomes or polymeric nanoparticles, which can be suspended in aqueous solutions.

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on several factors:

-

Intended Application: In vitro cell culture experiments may tolerate small amounts of co-solvents like DMSO, while in vivo animal studies have stricter limits on solvent toxicity.

-

Required Concentration: Simple co-solvency might be sufficient for low-concentration studies. Higher concentrations often require more advanced methods like cyclodextrin complexation or nanoparticle formulations.

-

Stability: The chosen method must not degrade Tubeimoside III.

-

Regulatory Acceptance: For later-stage drug development, the excipients used must be pharmaceutically acceptable.

A general workflow for selecting a method is outlined in the diagram below.

References

Technical Support Center: Optimizing Tubeimoside III Dosage for In Vivo Research

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Tubeimoside III to minimize toxicity while maintaining therapeutic efficacy. Due to the limited availability of in vivo toxicity data specifically for Tubeimoside III, this guide incorporates information from its structural analog, Tubeimoside I, to provide a more comprehensive resource. Researchers should exercise caution and consider the distinct properties of each compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported LD50 of Tubeimoside III in mice?

A1: The reported median lethal dose (LD50) of Tubeimoside III is 15 mg/kg when administered via intraperitoneal (i.p.) injection in ICR mice.[1] This value should be used as a critical reference point when designing dose-ranging studies.

Q2: What are the reported effective doses of Tubeimoside III in vivo?

A2: Effective doses of Tubeimoside III have been reported for its anti-inflammatory and antitumor activities. A dose of 1 mg/kg (i.p.) has shown anti-inflammatory effects, while a dose of 12 mg/kg administered intramuscularly has demonstrated antitumor activity.[1]

Q3: What are the potential signs of toxicity to monitor in animals treated with Tubeimoside III?

A3: While specific signs of toxicity for Tubeimoside III are not well-documented, based on studies with the related compound Tubeimoside I and general observations in toxicity studies, researchers should monitor for the following:

-

General Health: Weight loss, lethargy, ruffled fur, and changes in behavior.

-

Gastrointestinal Effects: Diarrhea or changes in stool consistency.

-

Local Reactions: Inflammation or irritation at the injection site.

-

Organ-Specific Toxicity: Based on studies of Tubeimoside I, potential target organs for toxicity could include the liver and spleen.[2]

Q4: How does the toxicity of Tubeimoside III compare to other Tubeimosides?